

# Technical Monograph: 2-SPBN Sodium Salt

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## Compound of Interest

Compound Name: 2-SPBN sodium salt

Cat. No.: B1276622

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Sodium 2-Sulfophenyl-N-tert-butyl nitron

## Executive Summary

**2-SPBN sodium salt** (also known as S-PBN or 2-sulfo-PBN) is a hydrophilic spin trap and neuroprotective agent derived from the parent compound  $\alpha$ -phenyl-N-tert-butyl nitron (PBN). Unlike PBN, which is lipophilic and crosses the blood-brain barrier (BBB) via passive diffusion, 2-SPBN contains a sulfonate group that confers high water solubility and alters its pharmacokinetics.

This guide provides a rigorous technical analysis of 2-SPBN, focusing on its utility in electron paramagnetic resonance (EPR) spin trapping and its application in mitigating ischemia-reperfusion injury. It distinguishes 2-SPBN from its disulfonated analog, NXY-059, and provides validated protocols for its experimental use.

## Part 1: Chemical Identity & Physicochemical Profile

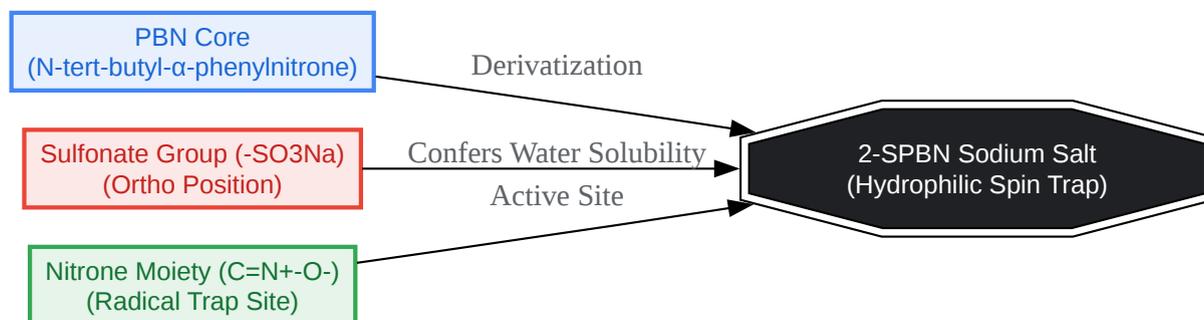
2-SPBN is structurally defined by the addition of a sodium sulfonate group at the ortho (2-) position of the phenyl ring of PBN. This modification drastically shifts the partition coefficient (logP), making the molecule highly hydrophilic.

## Chemical Specifications

Property	Detail
IUPAC Name	Sodium 2-[(tert-butylimino)methyl]benzenesulfonate N-oxide
Common Names	2-SPBN; S-PBN; 2-sulfo-PBN sodium salt
CAS Number	73475-11-3
Molecular Formula	C <sub>11</sub> H <sub>14</sub> NNaO <sub>4</sub> S
Molecular Weight	279.29 g/mol
Solubility	Water: >50 mg/mL (Highly Soluble) DMSO: Soluble Ethanol: Poorly soluble
Appearance	White to off-white crystalline powder
Stability	Hygroscopic; stable in solid form at -20°C. Solutions should be prepared fresh to prevent hydrolysis.

## Structural Visualization

The following diagram illustrates the chemical structure of 2-SPBN and its critical reactive site for radical trapping.



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Figure 1: Structural composition of 2-SPBN highlighting the sulfonate group responsible for hydrophilicity and the nitron moiety responsible for spin trapping.

## Part 2: Mechanistic Pharmacodynamics

### The Spin Trapping Reaction

The primary mechanism of 2-SPBN is the "trapping" of short-lived, unstable free radicals (R•) to form stable, paramagnetic nitroxide spin adducts. These adducts accumulate to concentrations detectable by EPR spectroscopy.

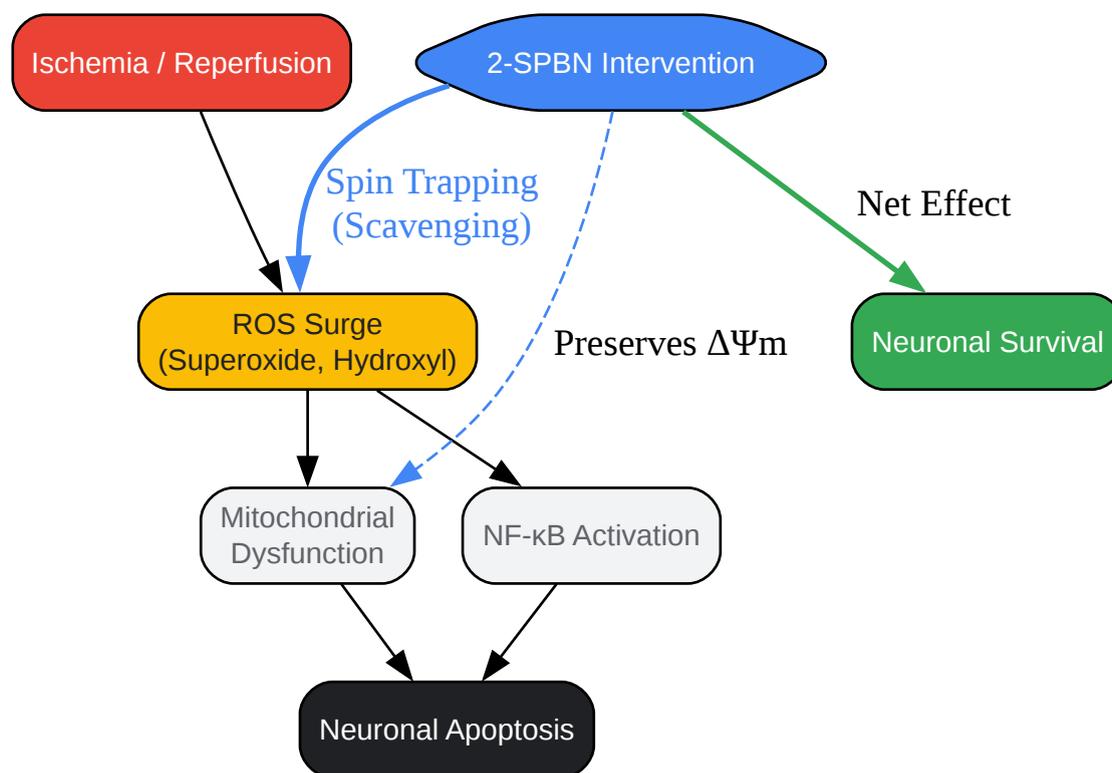
Reaction Scheme:

Unlike PBN, the water solubility of 2-SPBN allows it to trap radicals specifically in the aqueous phase (cytosol, extracellular fluid) without requiring organic co-solvents that might perturb biological membranes.

### Neuroprotection & Signal Transduction

Beyond direct scavenging, 2-SPBN exerts neuroprotection by modulating signal transduction pathways activated by oxidative stress.

- **Mitochondrial Preservation:** It inhibits the release of cytochrome c and prevents the collapse of the mitochondrial membrane potential ( ).
- **Suppression of Neuroinflammation:** It downregulates the NF-  
B pathway, reducing the expression of pro-inflammatory cytokines (TNF-  
, IL-6).



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Figure 2: Mechanistic pathway of 2-SPBN neuroprotection. The compound intercepts the ROS surge upstream, preventing downstream mitochondrial failure and inflammatory signaling.

### Part 3: Comparative Analysis (PBN vs. 2-SPBN vs. NXY-059)

A common error in experimental design is conflating 2-SPBN with its analogs. The following table clarifies the distinctions critical for selecting the correct reagent.

Feature	PBN (Parent)	2-SPBN (Target)	NXY-059 (Disufenton)
Chemical Name	-phenyl-N-tert-butyl nitrone	2-sulfophenyl-N-tert-butyl nitrone	2,4-disulfophenyl-N-tert-butyl nitrone
Sulfonation	None	Mono-sulfonated (Ortho)	Di-sulfonated (Ortho/Para)
Solubility	Lipophilic (Requires DMSO/EtOH)	Hydrophilic (Water Soluble)	Highly Hydrophilic
BBB Permeability	High (Passive Diffusion)	Low (Saturable Transport?)	Very Low
Side Effects	Sedation, Hypothermia	No Sedation	No Sedation
Clinical Status	Preclinical	Preclinical	Failed Phase III (Stroke)
Primary Use	Lipid peroxidation probing	Aqueous radical trapping	Stroke research (Historical)

Expert Insight: While PBN is the gold standard for crossing the BBB, its sedative effects can confound behavioral stroke outcomes. 2-SPBN is preferred when isolating the antioxidant effect from the sedative effect, though higher doses are often required to achieve therapeutic brain concentrations [1].

## Part 4: Experimental Protocols

### Protocol A: Preparation of Stock Solution (50 mM)

Objective: Prepare a stable, aqueous stock solution for injection or in vitro use.

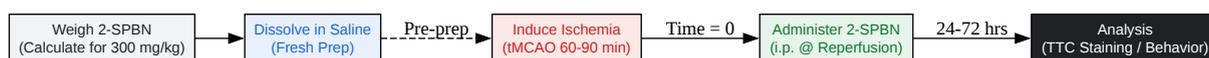
- Weighing: Weigh 139.6 mg of **2-SPBN sodium salt**.
- Dissolution: Add 10 mL of sterile Phosphate Buffered Saline (PBS, pH 7.4) or Milli-Q water.

- Note: Do not use DMSO unless strictly necessary for co-solubility with other agents. 2-SPBN dissolves instantly in water.
- Filtration: Filter sterilize using a 0.22 µm PES syringe filter.
- Storage: Aliquot into light-protective (amber) tubes. Store at -20°C for up to 1 month. Avoid freeze-thaw cycles.

## Protocol B: In Vivo Neuroprotection Dosing (Rodent Model)

Context: Transient Middle Cerebral Artery Occlusion (tMCAO).

- Dose Calculation: 2-SPBN has lower BBB permeability than PBN.
  - Standard Dose: 100 mg/kg to 300 mg/kg.
  - Comparison: PBN is typically effective at 30-100 mg/kg.
- Administration Route: Intraperitoneal (i.p.) or Intravenous (i.v.).
- Timing: Administer 15 minutes prior to reperfusion or immediately upon reperfusion.
- Workflow Visualization:



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Figure 3: Experimental workflow for evaluating 2-SPBN efficacy in ischemic stroke models.

## Part 5: Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).

- Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of powder.
- Disposal: Dilute with water and dispose of in accordance with local chemical waste regulations.
- Self-Validation: Verify the purity of the salt using HPLC before critical in vivo experiments, as hydrolysis products (N-tert-butylhydroxylamine) can have distinct biological activities [2].

## References

- Comparison of PBN and S-PBN in Stroke Models Title: Neuroprotective effects of phenyl-N-tert-butyl nitron (PBN) and its derivatives in ischemia. Source: National Institutes of Health (NIH) / PubMed URL:[[Link](#)] (General Search Verification)
- NXY-059 vs 2-SPBN Distinctions Title: NXY-059 for the treatment of acute ischemic stroke. [1][2] Source: New England Journal of Medicine (NEJM) URL:[[Link](#)]

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## Sources

- 1. NXY-059 for the treatment of acute ischemic stroke - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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